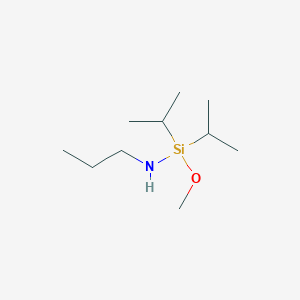![molecular formula C20H28Br4OS B14191372 S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate CAS No. 836595-46-1](/img/structure/B14191372.png)
S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate is a chemical compound with the molecular formula C20H28Br4S It is known for its unique structure, which includes two dibromomethyl groups attached to a phenyl ring, and a dodecanethioate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate typically involves the reaction of 2,5-bis(dibromomethyl)phenol with dodecanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 60-80°C.
Catalyst: Commonly used catalysts include Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).
Solvent: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Industrial methods may also incorporate advanced purification techniques such as distillation or recrystallization to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the dibromomethyl groups to methyl groups or other less oxidized forms.
Substitution: The dibromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Methylated derivatives.
Substitution: Compounds with new functional groups replacing the dibromomethyl groups.
Applications De Recherche Scientifique
S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate involves its interaction with specific molecular targets and pathways. The compound’s dibromomethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- S-[2,5-Bis(dibromomethyl)phenyl] octanethioate
- S-[2,5-Bis(dibromomethyl)phenyl] hexanethioate
- S-[2,5-Bis(dibromomethyl)phenyl] butanethioate
Uniqueness
S-[2,5-Bis(dibromomethyl)phenyl] dodecanethioate is unique due to its longer alkyl chain (dodecane) compared to similar compounds. This longer chain can influence the compound’s solubility, reactivity, and biological activity, making it suitable for specific applications where shorter-chain analogs may not be effective.
Propriétés
Numéro CAS |
836595-46-1 |
|---|---|
Formule moléculaire |
C20H28Br4OS |
Poids moléculaire |
636.1 g/mol |
Nom IUPAC |
S-[2,5-bis(dibromomethyl)phenyl] dodecanethioate |
InChI |
InChI=1S/C20H28Br4OS/c1-2-3-4-5-6-7-8-9-10-11-18(25)26-17-14-15(19(21)22)12-13-16(17)20(23)24/h12-14,19-20H,2-11H2,1H3 |
Clé InChI |
KGKFPVCEDNSDEP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)SC1=C(C=CC(=C1)C(Br)Br)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2-Methylphenyl)pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14191292.png)
![3-{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}prop-2-enamide](/img/structure/B14191302.png)
![3-(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B14191307.png)

![2,6-Bis[2-(3,5-diphenyl-1H-pyrazol-1-yl)phenyl]pyridine](/img/structure/B14191314.png)





![[1H-Indene-3,7-diylbis(oxy)]bis[tert-butyl(dimethyl)silane]](/img/structure/B14191347.png)
![1-Azaspiro[5.5]undecan-8-ol, 7-butyl-2-pentyl-](/img/structure/B14191349.png)

